molecular formula C5H10O3 B024326 2-Methoxy-2-methyl-1,3-dioxolane CAS No. 19798-71-1

2-Methoxy-2-methyl-1,3-dioxolane

Cat. No.: B024326
CAS No.: 19798-71-1
M. Wt: 118.13 g/mol
InChI Key: CFWJJSGESLDGKF-UHFFFAOYSA-N
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Description

2-Methoxy-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a sweet odor and is known for its stability and low volatility. This compound is part of the dioxolane family, which are cyclic acetals commonly used as solvents and intermediates in organic synthesis.

Scientific Research Applications

2-Methoxy-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a solvent and protecting group for carbonyl compounds in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

While the specific mechanism of action for 2-Methoxy-2-methyl-1,3-dioxolane is not explicitly stated in the sources, it is known that 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols .

Safety and Hazards

When handling 2-Methoxy-2-methyl-1,3-dioxolane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

2-Methoxy-2-methyl-1,3-dioxolane has potential applications in the synthesis of biologically active compounds, such as drugs and pesticides . It can also be used as a reaction medium in the synthesis of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methyl-1,3-dioxolane can be synthesized through the acetalization of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Reactants: Acetone and methanol.

    Catalyst: A Brönsted or Lewis acid such as p-toluenesulfonic acid or sulfuric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the acetal.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to enhance yield. The reaction mixture is typically heated to maintain the reflux and ensure complete conversion of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid, it can hydrolyze back to acetone and methanol.

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Hydrolysis: Acetone and methanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolanes depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog without the methoxy and methyl groups.

    2-Methyl-1,3-dioxolane: Similar structure but lacks the methoxy group.

    2-Methoxy-1,3-dioxolane: Lacks the methyl group compared to 2-Methoxy-2-methyl-1,3-dioxolane.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful as a protecting group and intermediate in organic synthesis.

Properties

IUPAC Name

2-methoxy-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWJJSGESLDGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455655
Record name 2-methoxy-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19798-71-1
Record name 2-methoxy-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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